A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
A Comprehensive Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Building Block in Modern Chemistry
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride, identified by the CAS number 886499-99-6 , is a highly functionalized aromatic sulfonyl chloride that has emerged as a critical building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its strategic importance stems from the unique combination of three key functional groups on a single benzene ring: a reactive sulfonyl chloride, a metabolically robust trifluoromethyl (-CF3) group, and an electronegative fluorine (-F) atom.
The sulfonyl chloride moiety serves as a versatile handle for coupling with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] The presence of both the trifluoromethyl and fluoro groups profoundly influences the physicochemical properties of resulting molecules. These groups are known to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets by engaging in specific, non-covalent interactions.[1][3][4] Consequently, this reagent is frequently utilized in the design and synthesis of novel kinase inhibitors, receptor modulators, and other bioactive compounds where pharmacokinetic and pharmacodynamic profiles are of paramount importance.[1][5]
This guide provides an in-depth overview of the compound's properties, synthesis, applications, and handling protocols, designed to equip researchers with the technical insights required for its effective utilization.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 886499-99-6 | [1][6] |
| Molecular Formula | C₇H₃ClF₄O₂S | [6] |
| Molecular Weight | 262.61 g/mol | [6] |
| Appearance | Colorless liquid | [1] |
| Solubility | Limited in water; soluble in chlorinated solvents, DMSO | [1] |
| SMILES | C1=C(C=C(C=C1F)S(=O)(=O)Cl)C(F)(F)F | [6] |
| InChIKey | ONCAZCNPWWQQMW-UHFFFAOYSA-N (for related structure) | [7] |
Table 2: GHS Safety and Handling Information
| Category | Information | Source(s) |
| Pictograms | GHS05 (Corrosion), GHS06 (Toxic) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled) | [6] |
| Precautionary Statements | P261, P280, P301+P330+P331, P305+P351+P338 | [6][8] |
| Storage | Store at 2-8°C under an inert atmosphere. Highly sensitive to moisture. | [1][6] |
| Incompatibilities | Water, strong oxidizing agents, amines, strong acids, bases. | [9] |
Synthesis and Mechanistic Considerations
Arylsulfonyl chlorides are commonly synthesized from the corresponding anilines via a diazotization-sulfonylation sequence, often referred to as the Meerwein reaction. This method is particularly effective for anilines bearing electron-withdrawing groups.[10]
The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride would proceed from 3-Fluoro-5-(trifluoromethyl)aniline. The process involves two main stages:
-
Diazotization: The aniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.
-
Sulfonyl Chloride Formation: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., glacial acetic acid) in the presence of a copper(I) chloride catalyst. The diazonium group is replaced by the -SO₂Cl group.
Diagram: Synthetic Workflow
Caption: Synthetic pathway from aniline to the target sulfonyl chloride.
Exemplary Synthetic Protocol
Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazotization: To a stirred mixture of 3-Fluoro-5-(trifluoromethyl)aniline (1.0 eq) in concentrated hydrochloric acid and glacial acetic acid, slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0-5°C. Stir for 30 minutes.
-
Catalyst Preparation: In a separate flask, saturate glacial acetic acid with sulfur dioxide gas. Add copper(I) chloride (approx. 0.1 eq) and continue bubbling SO₂ until the solution color changes, indicating complex formation.[10] Cool this mixture in an ice bath.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the stirred catalyst mixture from Step 2, keeping the temperature below 10°C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it onto ice water. The product will often separate as an oil or solid.
-
Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Purification: The product can be further purified by vacuum distillation or column chromatography if necessary.
Core Applications in Drug Discovery and Development
The primary utility of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride lies in its ability to readily form sulfonamides, a privileged scaffold in medicinal chemistry.
Sulfonamide Synthesis: A Gateway to Bioactive Molecules
The reaction of the sulfonyl chloride with a primary or secondary amine, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), proceeds rapidly to form a stable C-N-S bond.
Diagram: General Sulfonamide Formation
Caption: Reaction of the sulfonyl chloride with an amine to form a sulfonamide.
The Strategic Role of Fluorine and Trifluoromethyl Groups
The incorporation of the 3-fluoro-5-(trifluoromethyl)phenyl moiety imparts several desirable properties to drug candidates:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[3]
-
Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and cell penetration.[3][5]
-
Binding Affinity: Both -F and -CF₃ groups can act as hydrogen bond acceptors and participate in dipole-dipole or other electrostatic interactions within a protein's binding pocket, potentially increasing target affinity and selectivity.[1]
This reagent is therefore an invaluable tool for lead optimization, allowing medicinal chemists to systematically probe structure-activity relationships and enhance the pharmacokinetic profile of drug candidates.[2] For example, molecules containing trifluoromethyl pyridine moieties, which can be synthesized from related precursors, have found widespread use in both pharmaceuticals and agrochemicals.[4][5]
Exemplary Protocol for Sulfonamide Synthesis
-
Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon).
-
Addition: Cool the solution to 0°C. Add a solution of 3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride (1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude sulfonamide by recrystallization or column chromatography.
Safe Handling, Storage, and Disposal
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
-
Handling: Always use this reagent in a chemical fume hood.[9] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of vapors and any contact with skin or eyes.[9] Eye contact can be severely damaging, and skin contact may cause chemical burns.[9]
-
Storage: The compound is highly reactive towards nucleophiles and is sensitive to hydrolysis.[1] It must be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (nitrogen or argon).[1][6] Recommended storage is in a dry, cool, and well-ventilated place at 2-8°C.[1][6]
-
Spills: In case of a spill, do not use water. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][11]
-
Disposal: Waste should be treated as hazardous. Dispose of the material and its container at an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
3-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is a powerful and versatile reagent for the modern synthetic chemist. Its well-defined reactivity, combined with the beneficial properties imparted by its fluorine and trifluoromethyl substituents, makes it an indispensable tool in the synthesis of complex molecules, particularly in the realm of drug discovery and agrochemicals. A comprehensive understanding of its properties, synthetic utility, and handling requirements, as detailed in this guide, is essential for leveraging its full potential safely and effectively.
References
-
Mol-Instincts. (n.d.). 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE | CAS 777-44-6. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Retrieved from [Link]
- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
-
Shimizu, T., Nakagawa, Y., & Minami, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions - Wechem [m.wechemglobal.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. achmem.com [achmem.com]
- 7. 3-(TRIFLUOROMETHYL)BENZENE-1-SULFONYL CHLORIDE | CAS 777-44-6 [matrix-fine-chemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
